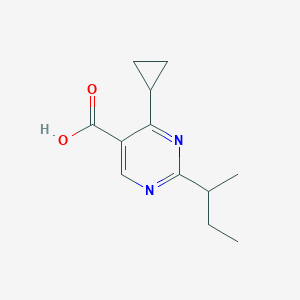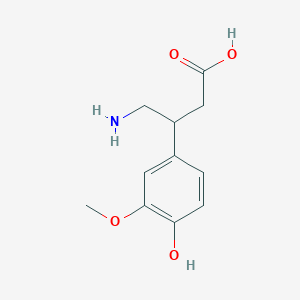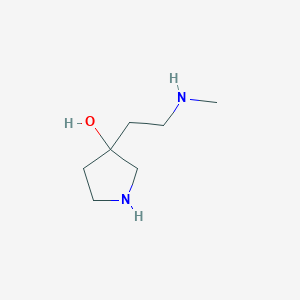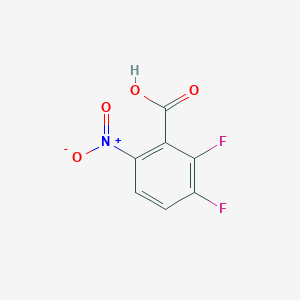![molecular formula C10H8ClF3O3 B13541454 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro, trifluoromethyl, and hydroxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)benzaldehyde.
Aldol Reaction: The benzaldehyde undergoes an aldol reaction with a suitable ketone or aldehyde to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid.
Reduction: Formation of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanol.
Substitution: Formation of derivatives with substituted groups replacing the chloro group.
Aplicaciones Científicas De Investigación
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid: An oxidized derivative with similar structural features.
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanol: A reduced derivative with a hydroxy group.
Uniqueness
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of its chloro, trifluoromethyl, and hydroxy groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8ClF3O3 |
|---|---|
Peso molecular |
268.61 g/mol |
Nombre IUPAC |
3-[2-chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8,15H,4H2,(H,16,17) |
Clave InChI |
CFLVNDRBTHPDPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


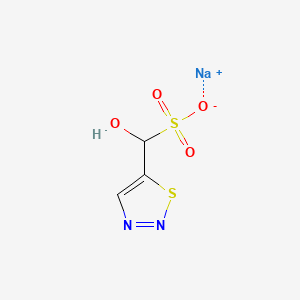
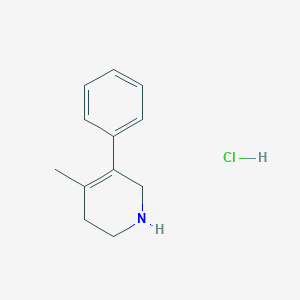
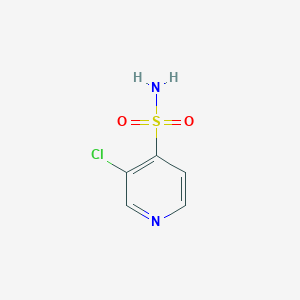

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)
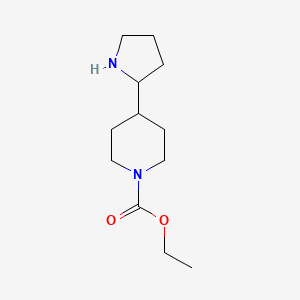
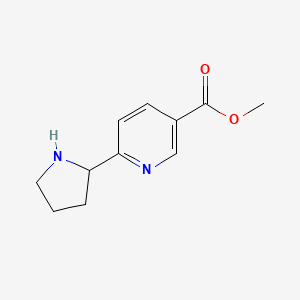

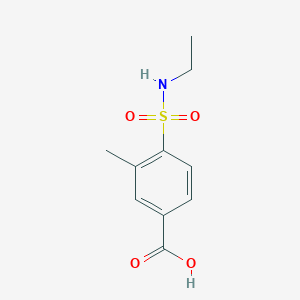
![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
